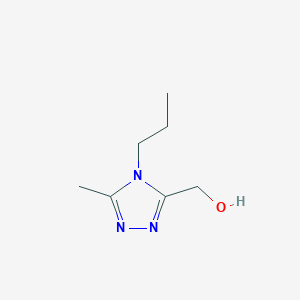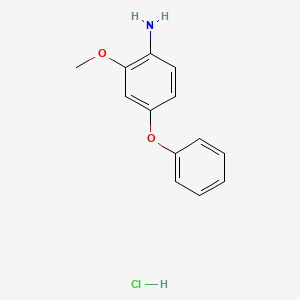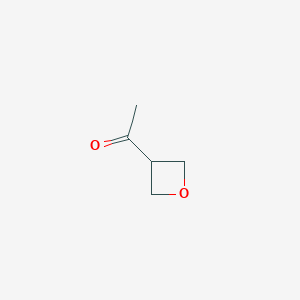
1-(Oxetan-3-yl)ethan-1-one
描述
“1-(Oxetan-3-yl)ethan-1-one” is a chemical compound with the molecular formula C5H8O2 . It is a specialty chemical used for research in the synthesis of other oxetanes of pharmacological interest .
Synthesis Analysis
The synthesis of various oxetan-3-ones, including “this compound”, often involves readily available propargylic alcohols as substrates . The process proceeds without the exclusion of moisture or air . The formation of the strained oxetane ring provides strong support for the intermediacy of α-oxo gold carbenes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C5H8O2 . The InChI code for this compound is 1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 100.12 . The compound should be stored in an inert atmosphere at 2-8°C .
作用机制
Target of Action
Oxetane derivatives are known to interact with various biological targets due to their unique spatial configuration .
Mode of Action
Oxetanes, in general, are known for their unique spatial configuration and reactivity, which allows them to interact with various biological targets .
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions .
Pharmacokinetics
The compound is known to be stable under inert atmosphere and at temperatures between 2-8°c .
Result of Action
Oxetanes are known to have a significant impact on the solubility, lipophilicity, and metabolic stability of compounds .
Action Environment
The action of 1-(Oxetan-3-yl)ethan-1-one is influenced by environmental factors such as temperature and atmosphere. The compound is stable under an inert atmosphere and at temperatures between 2-8°C .
安全和危害
The safety information for “1-(Oxetan-3-yl)ethan-1-one” indicates that it is a combustible liquid . It is harmful if swallowed and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
未来方向
生化分析
Biochemical Properties
1-(Oxetan-3-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of quinoline-five-membered aromatic heterocyclic compounds. These interactions are crucial for the compound’s function as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO, this compound can modulate immune responses and has potential therapeutic applications in cancer, viral infections, and autoimmune diseases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in immune responses and metabolic pathways. The compound’s ability to inhibit IDO leads to changes in tryptophan metabolism, which can impact cell proliferation and immune cell function. Additionally, this compound may influence cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes and receptors. The compound binds to the active site of IDO, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine. This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can modulate immune responses and cellular metabolism. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of IDO and prolonged effects on immune responses and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit IDO and modulate immune responses without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to tryptophan metabolism. By inhibiting IDO, the compound affects the conversion of tryptophan to kynurenine, leading to changes in metabolic flux and metabolite levels. This modulation of tryptophan metabolism can influence various physiological processes, including immune responses and cellular energy production. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells. Once inside the cell, this compound may bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This subcellular localization is essential for the compound’s role in modulating cellular function and biochemical reactions .
属性
IUPAC Name |
1-(oxetan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHMVIUGJYTFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


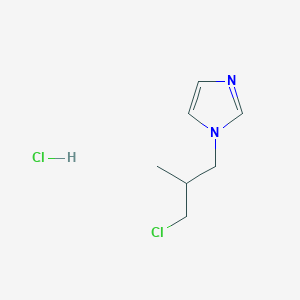
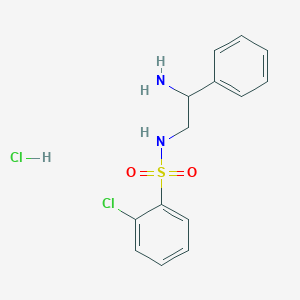
![2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1431778.png)
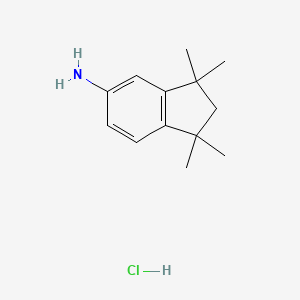
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B1431780.png)
![Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride](/img/structure/B1431781.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole](/img/structure/B1431782.png)

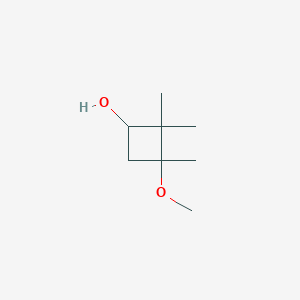
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B1431787.png)
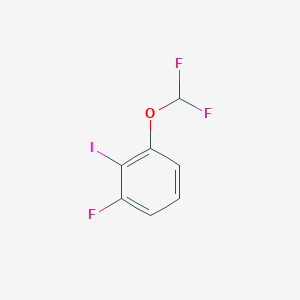
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
